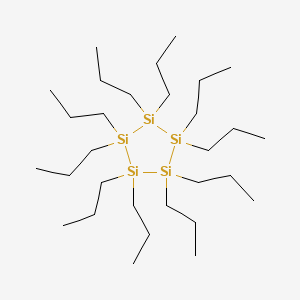

Cyclopentasilane, decapropyl-

Description

Cyclopentasilane (CPS, Si₅H₁₀) is a cyclic organosilicon compound composed of five silicon atoms arranged in a ring, each bonded to two hydrogen atoms. It is a liquid precursor used in the deposition of high-purity silicon films for applications in optoelectronics, solar cells, and printed electronics . CPS is synthesized via photopolymerization of lower silanes and is notable for its stability compared to gaseous silanes like SiH₄. Its molecular structure enables unique reactivity under UV irradiation, forming polysilanes or amorphous silicon films .

Properties

CAS No. |

75199-62-1 |

|---|---|

Molecular Formula |

C30H70Si5 |

Molecular Weight |

571.3 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,5,5-decapropylpentasilolane |

InChI |

InChI=1S/C30H70Si5/c1-11-21-31(22-12-2)32(23-13-3,24-14-4)34(27-17-7,28-18-8)35(29-19-9,30-20-10)33(31,25-15-5)26-16-6/h11-30H2,1-10H3 |

InChI Key |

RAFPDOLBSGQXTL-UHFFFAOYSA-N |

Canonical SMILES |

CCC[Si]1([Si]([Si]([Si]([Si]1(CCC)CCC)(CCC)CCC)(CCC)CCC)(CCC)CCC)CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentasilane, decapropyl- can be synthesized through a series of reactions starting from diphenyldichlorosilane. The process involves the following steps:

Formation of Decaphenylcyclopentasilane: Diphenyldichlorosilane reacts with lithium to form decaphenylcyclopentasilane.

Conversion to Decachlorocyclopentasilane: Decaphenylcyclopentasilane reacts with aluminum chloride in benzene, catalyzed by hydrogen chloride, to yield decachlorocyclopentasilane.

Hydrogenation: The chlorine atoms in decachlorocyclopentasilane are replaced by hydrogen using lithium aluminum hydride to produce cyclopentasilane.

Industrial Production Methods: Industrial production of cyclopentasilane, decapropyl- involves similar synthetic routes but on a larger scale. The key challenge in industrial production is the complex synthesis of the precursors and the hydrosilanes .

Chemical Reactions Analysis

Types of Reactions: Cyclopentasilane, decapropyl- undergoes various chemical reactions, including:

Oxidation: Reacts with oxygen to form silicon oxides.

Reduction: Can be reduced to form simpler silanes.

Substitution: Undergoes substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Typically involves exposure to oxygen or air.

Reduction: Uses reducing agents such as lithium aluminum hydride.

Substitution: Involves reagents like halogens or organometallic compounds.

Major Products Formed:

Oxidation: Silicon oxides.

Reduction: Simpler silanes.

Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Cyclopentasilane, decapropyl- has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.

Medicine: Investigated for use in drug delivery systems and as a component in medical devices.

Mechanism of Action

The mechanism of action of cyclopentasilane, decapropyl- involves its interaction with molecular targets and pathways. It primarily affects the electronic properties of materials by altering the conductance characteristics of silicon-based structures. The compound’s unique ring conformation and σ-delocalization properties play a significant role in its effects .

Comparison with Similar Compounds

Cyclopentasilane vs. Silane Gas (SiH₄)

| Property | Cyclopentasilane (CPS) | Silane Gas (SiH₄) |

|---|---|---|

| State at Room Temp | Liquid | Gas |

| Stability | Pyrophoric but less volatile | Highly pyrophoric/explosive |

| Handling | Requires inert atmosphere | Extreme precautions needed |

| Applications | Liquid ink for thin-film deposition | CVD processes for silicon layers |

| Polymerization | UV-induced photopolymerization | Thermal decomposition |

CPS is safer to handle than SiH₄ due to its liquid state and reduced volatility. However, both require inert atmospheres to prevent oxidation .

Cyclopentasilane vs. Linear Polysilanes

| Property | Cyclopentasilane (CPS) | Linear Polysilanes (e.g., Si₆H₁₄) |

|---|---|---|

| Structure | Cyclic ring | Linear chain |

| Reactivity | Faster UV-induced polymerization | Slower polymerization kinetics |

| Film Quality | High-purity amorphous silicon | Lower purity due to side reactions |

| Synthesis | Photopolymerization of SiH₄ | Thermal cracking of Si₂H₆ |

CPS’s cyclic structure enhances reaction efficiency in thin-film applications compared to linear polysilanes .

Cyclopentasilane vs. Cyclohexasilane (Si₆H₁₂)

| Property | Cyclopentasilane (CPS) | Cyclohexasilane (Si₆H₁₂) |

|---|---|---|

| Ring Size | 5-membered ring | 6-membered ring |

| Stability | Moderate thermal stability | Higher thermal stability |

| Applications | Solar cell precursors | Niche semiconductor applications |

| Synthesis Complexity | Well-established protocols | Limited scalability |

Cyclohexasilane’s larger ring size improves thermal stability but complicates synthesis, making CPS more industrially viable .

Research Findings and Data

Stability and Reactivity

- CPS remains stable under inert conditions but decomposes explosively in oxygen-rich environments. Its UV-driven polymerization yields silicon films with 99% purity, critical for solar cells .

- Comparative studies show CPS-based films exhibit fewer defects than those derived from linear polysilanes due to controlled ring-opening mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.